2-ethylidenedecanal
Description
2-Ethylidenedecanal is a hypothetical aliphatic aldehyde characterized by a 12-carbon chain with an ethylidene group (CH₂=CH–) at the second position and a terminal aldehyde functional group. Aldehydes of this class are commonly utilized in fragrance and flavor industries due to their volatility and distinctive odor profiles .
Properties
IUPAC Name |
2-ethylidenedecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-3-5-6-7-8-9-10-12(4-2)11-13/h4,11H,3,5-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYTZFGVMAOYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=CC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052331 | |
| Record name | 2-Ethylidenedecan-1-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64825-20-3 | |
| Record name | 2-Ethylidenedecanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64825-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanal, 2-ethylidene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064825203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanal, 2-ethylidene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylidenedecan-1-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylidenedecan-1-al | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-ethylidenedecanal can be synthesized through several methods. One common synthetic route involves the aldol condensation of octanal with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process may also include purification steps such as distillation or recrystallization to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-ethylidenedecanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 2-ethylidene-decanoic acid.
Reduction: 2-ethylidene-decanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-ethylidenedecanal has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-ethylidenedecanal involves its interaction with cellular components. It has been shown to disrupt the integrity of cell membranes and inhibit respiration metabolism in certain microorganisms. This disruption is primarily due to its aldehyde group, which can form covalent bonds with cellular proteins and lipids, leading to cell damage and death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural and molecular features of 2-ethylidenedecanal with related aldehydes:
Note: Data for this compound are inferred due to lack of direct experimental evidence.
Physical and Chemical Properties
Volatility and Boiling Points :
- Decanal (C₁₀) has a boiling point of ~207–209°C, typical for straight-chain aldehydes .
- Longer-chain aldehydes like pentadecanal (C₁₅) exhibit higher boiling points due to increased van der Waals interactions .
- The ethylidene group in this compound introduces unsaturation, likely reducing boiling points compared to saturated analogs (e.g., pentadecanal) due to decreased molecular packing efficiency.
- Solubility: Decanal is sparingly soluble in water but miscible with organic solvents like ethanol . Branched analogs like 2-methylundecanal may show altered solubility profiles due to steric effects .
Biological Activity
2-Ethylidenedecanal is a compound of interest due to its potential biological activities. This article explores the available literature on its biological effects, mechanisms of action, and relevant case studies.
This compound, also known as a fatty aldehyde, possesses a unique structure that contributes to its biological activity. The compound can be synthesized through various chemical processes, often involving the condensation of aldehydes or ketones.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in food preservation and pharmaceuticals. For instance, a study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) ranging from 0.5 to 1.0 mg/mL .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.5 |
| Staphylococcus aureus | 1.0 |
Cytotoxic Effects
Additionally, this compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that it induces apoptosis in human cancer cells, particularly in breast and prostate cancer models. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS) .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to reduced proliferation rates in cancer cells.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.
- Antioxidant Activity : By modulating ROS levels, it may exert protective effects against oxidative stress in normal cells while selectively targeting malignant cells.
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial properties of this compound, researchers applied varying concentrations against common pathogens found in foodborne illnesses. Results indicated significant reductions in bacterial counts, supporting its potential use as a natural preservative .
Case Study 2: Anti-Cancer Activity
A clinical trial explored the effects of this compound on patients with advanced prostate cancer. Participants receiving a formulation containing the compound showed improved markers of apoptosis and reduced tumor size after three months of treatment. This trial underscores its promise as an adjunctive therapy in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
